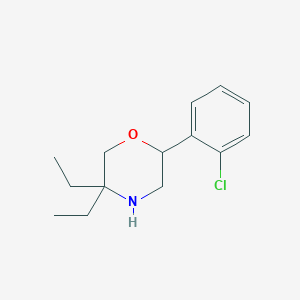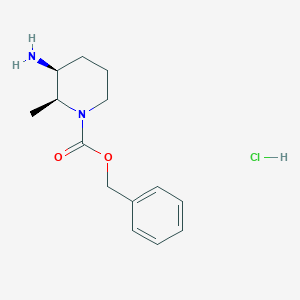
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst . The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.
3-Bromo-4-phenylpentanoic acid: Contains a phenyl group and a carboxylic acid functional group.
Uniqueness
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, a cyclopentyloxy group, and a thiolane ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H15BrO3S |
|---|---|
Molecular Weight |
283.18 g/mol |
IUPAC Name |
3-bromo-4-cyclopentyloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO3S/c10-8-5-14(11,12)6-9(8)13-7-3-1-2-4-7/h7-9H,1-6H2 |
InChI Key |
IMZAKCPPFRWRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)

amine](/img/structure/B13079169.png)


![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)




